Zinc phosphinate

Vue d'ensemble

Description

Zinc phosphinate (Zn(O₂PR₂)₂) is an organometallic compound where phosphinate ligands (R₂PO₂⁻) coordinate with zinc ions. It is widely utilized in catalysis, flame retardancy, and pharmaceuticals due to its unique coordination chemistry and thermal stability. The phosphinate ligands, typically di(octyl)phosphinate or other alkyl/aryl derivatives, form stable complexes with zinc, enabling applications in nanoparticle synthesis . For example, phosphinate-capped ZnO nanoparticles exhibit enhanced stability under hydrogen gas (30 bar H₂, 488 K) compared to stearate-capped analogues, retaining catalytic sites via surface –OH termination . In pharmaceuticals, zinc phosphinates serve as selective metallopeptidase inhibitors, such as targeting prostate-specific membrane antigen (PSMA) with high binding affinity .

Analyse Des Réactions Chimiques

Zinc phosphinate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions typically involve the replacement of one functional group with another, often using reagents like halogens or nucleophiles .

Applications De Recherche Scientifique

Synthesis and Characterization of Zinc Phosphinate Compounds

This compound compounds are synthesized using ligands such as bis(hydroxymethyl)phosphinic acid. These compounds can exist in both polymeric and monomeric forms, which have been characterized through various spectroscopic techniques. The synthesis often involves coordination with zinc ions, leading to the formation of stable complexes that can be utilized in different applications, including catalysis and as precursors for nanoparticle synthesis .

Nanoparticle Synthesis

This compound plays a crucial role in the synthesis of zinc oxide nanoparticles. The use of phosphinate ligands allows for the stabilization of zinc clusters during the synthesis process. Research indicates that these ligands facilitate the formation of well-defined zinc oxo clusters, which can self-assemble in solution based on thermodynamic equilibria rather than nucleation kinetics. This method yields nanoparticles with sizes ranging from 2 to 4 nm, which are significant for their potential applications in catalysis and material science .

Table 1: Properties of this compound-Capped Zinc Oxide Nanoparticles

| Property | Value |

|---|---|

| Particle Size | 2-4 nm |

| Bond Length (Zn-Phosphinate) | 1.917(2) to 1.960(2) Å |

| Solubility | High in organic solvents |

| Application | Catalysis, Polymer composites |

Biomedical Applications

This compound has emerged as a promising candidate in drug design, particularly as a stable zinc-binding group (ZBG) in the development of antivirulence agents targeting bacterial infections. For instance, studies have demonstrated that phosphonate motifs can replace thiol groups in inhibitors of collagenase enzymes produced by pathogenic bacteria like Clostridium histolyticum. These phosphonate-based inhibitors exhibit improved selectivity and stability compared to their thiol counterparts, making them attractive for future drug development .

Case Study: Antivirulence Agent Development

A series of compounds were synthesized with phosphonate ZBGs to inhibit collagenase ColH effectively. The most promising compound showed significant activity against ColH while maintaining selectivity over human off-targets, highlighting the potential of this compound derivatives in therapeutic applications .

Material Science Applications

In materials science, this compound compounds are used to create hybrid materials that combine organic and inorganic components. The controlled hydrolysis of organozinc reagents leads to the formation of crystalline nanoparticles that can be utilized in various applications such as sensors, catalysts, and drug delivery systems. The unique properties of these nanoparticles stem from their size and surface characteristics, which can be tailored through the choice of ligands .

Table 2: Applications of this compound in Material Science

| Application | Description |

|---|---|

| Catalysis | Used as quasi-homogeneous catalysts |

| Hybrid Materials | Formation of ZnO-polymer composites |

| Drug Delivery Systems | Tailored nanoparticles for targeted delivery |

Mécanisme D'action

The mechanism of action of Zinc phosphinate involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For instance, in a biochemical setting, it may interact with enzymes or receptors to modulate their activity. The pathways involved can vary widely, from metabolic pathways to signaling cascades.

Comparaison Avec Des Composés Similaires

Zinc Phosphinate vs. Zinc Phosphate

Key Findings :

- This compound’s organic solubility and tailored ligand stability make it superior for catalytic nanoparticle synthesis, whereas zinc phosphate’s insolubility limits it to coatings .

- In flame retardancy, this compound synergizes with siloxanes to reduce peak heat release rates by 40% in polyketone composites, outperforming zinc phosphate’s passive anti-corrosive role .

This compound vs. Aluminum Diethyl Phosphinate

Key Findings :

- Aluminum derivatives require additives (e.g., Sb₂O₃) for efficacy, whereas this compound acts as a standalone catalyst .

This compound vs. Stearate-Capped Zinc Compounds

Key Findings :

- Phosphinate ligands stabilize nanoparticle interfaces, enabling high catalytic activity, while stearate ligands promote particle ripening and site blockage .

This compound vs. Hydroxamic Acid-Based Inhibitors

Key Findings :

- Phosphinates offer superior specificity for zinc-dependent enzymes but require structural modifications (e.g., cyclization) to reduce polarity .

Activité Biologique

Zinc phosphinate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and biochemistry. This article explores its properties, mechanisms of action, and implications for therapeutic applications based on recent research findings.

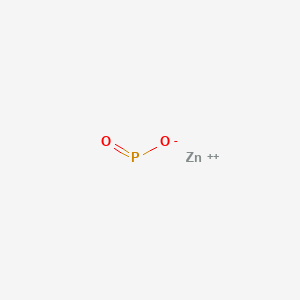

Chemical Structure and Properties

This compound is characterized by the presence of zinc ions coordinated with phosphinate groups. The phosphinate moiety is known for its stability and ability to act as a zinc-binding group (ZBG) in various biological systems. This stability is crucial for maintaining activity in complex biological environments.

This compound exhibits biological activity primarily through its interaction with zinc-dependent enzymes. The compound has been studied for its inhibitory effects on clostridial collagenases, particularly the enzyme ColH. Research indicates that this compound derivatives can effectively inhibit this enzyme, which is significant in the context of bacterial infections and tissue degradation.

Key Findings:

- Inhibition Potency: A phosphonate derivative demonstrated an IC50 value of 7 µM against ColH, indicating potent inhibitory activity .

- Selectivity: The selectivity profile of this compound derivatives shows reduced inhibition against human metalloproteinases (MMPs) compared to traditional thiol-based inhibitors, suggesting a favorable safety profile .

In Vitro Studies

In vitro studies have demonstrated that this compound compounds can inhibit various human enzymes involved in pathological processes:

- Matrix Metalloproteinases (MMPs): These enzymes are implicated in tissue remodeling and inflammation. This compound showed varying degrees of inhibition across different MMPs, with notable selectivity over other human targets like histone deacetylases (HDACs) .

- Toxicity Assessment: Evaluations in human cell lines and zebrafish models indicated low toxicity levels, supporting the potential for therapeutic applications .

Case Study 1: Inhibition of Clostridial Collagenase

A study focused on the development of a novel inhibitor based on this compound demonstrated its efficacy in both in vitro enzyme assays and ex vivo skin degradation assays. The results highlighted that the compound maintained a high degree of selectivity while exhibiting significant inhibitory effects on clostridial collagenase, which is crucial for developing treatments against bacterial infections .

Case Study 2: Comparative Analysis with Thiol-Based Inhibitors

Comparative studies between this compound derivatives and traditional thiol-based inhibitors revealed that while both classes exhibited inhibitory activity, this compound derivatives provided improved stability and selectivity. This was evidenced by their lower inhibition rates against HDACs and MMPs at comparable concentrations .

Data Tables

The following table summarizes the biological activity data for various this compound derivatives:

| Compound | Target Enzyme | IC50 (µM) | Selectivity Profile |

|---|---|---|---|

| 26 | Clostridial ColH | 7 ± 1 | High selectivity over MMPs |

| 5a | MMP-2 | 19 ± 8 | Moderate inhibition |

| 26 | HDAC-3 | 11 ± 2 | Low inhibition |

| 5a | TACE | 21 ± 8 | High inhibition |

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for zinc phosphinate, and how do reaction conditions influence purity and yield?

this compound synthesis typically involves reacting phosphinic acid derivatives with zinc salts under controlled pH and temperature. For example, a 1:2 molar ratio of zinc nitrate to phosphoric acid at 80°C yields high-purity this compound nanoparticles . Key variables include precursor concentration, solvent choice (aqueous vs. organic), and reflux duration. Characterization via XRD and FTIR is critical to confirm crystallinity and ligand coordination .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structural properties?

- XRD : Identifies crystalline phases and lattice parameters. For instance, Sco3058 enzyme studies reveal a binuclear zinc center with phosphinate ligands, confirmed by XRD .

- FTIR/ATR-IR : Detects P–O and Zn–O bonding vibrations (e.g., peaks at 950–1100 cm⁻¹).

- TGA/DSC : Assesses thermal stability; this compound decomposes above 300°C, making it suitable for flame-retardant applications .

Q. How does this compound’s hygroscopicity impact experimental reproducibility, and what storage protocols mitigate this?

this compound’s moisture sensitivity can alter stoichiometry during synthesis. Recommendations:

- Use anhydrous solvents (e.g., THF) under inert gas (N₂/Ar).

- Store samples in vacuum desiccators with silica gel .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s role as a flame retardant at the molecular level?

this compound promotes char formation via radical scavenging and catalytic carbonization. In situ FTIR and mass spectrometry reveal phosphinate decomposition products (e.g., PO· radicals) that quench combustion intermediates. Comparative studies with metal phosphinates (Al³⁺ vs. Zn²⁺) show Zn’s superior char-forming efficiency due to its lower Lewis acidity .

Q. How can computational modeling (DFT, MD) predict this compound’s reactivity in novel catalytic systems?

Density Functional Theory (DFT) simulations optimize ligand-Zn binding energies, identifying active sites for catalysis. For example, Sco3058’s binuclear Zn center shows a ΔG of –15.2 kcal/mol for phosphinate hydrolysis, aligning with experimental kinetics . Molecular dynamics (MD) further models thermal degradation pathways, aiding in material design .

Q. What experimental strategies resolve contradictions in reported spectroscopic data for this compound complexes?

Discrepancies in FTIR/XRD data often arise from polymorphic variations or hydration states. Recommended approaches:

- Controlled hydration studies : Compare spectra of anhydrous vs. hydrated samples.

- Synchrotron XRD : High-resolution data clarifies subtle structural differences .

- Multi-technique validation : Cross-reference NMR, XPS, and elemental analysis .

Q. How do synthesis parameters (e.g., pH, counterion choice) affect this compound’s morphology and application in nanocomposites?

Q. Methodological Guidance

Q. What statistical frameworks are optimal for analyzing this compound’s flame-retardant efficiency across diverse polymer matrices?

Use multivariate ANOVA to assess interactions between this compound concentration, polymer type, and flame-retardant performance (e.g., LOI, UL-94 ratings). Include control groups with commercial retardants (e.g., aluminum hydroxide) for benchmarking .

Q. How can researchers design replication studies to address reproducibility challenges in this compound synthesis?

- Standardized protocols : Publish detailed step-by-step procedures, including stirring speed and drying methods.

- Open-data repositories : Share raw XRD/FTIR files for peer validation.

- Interlaboratory trials : Collaborate to test protocols across different equipment setups .

Q. What ethical and safety considerations are critical when handling this compound in lab settings?

Méthodes De Préparation

Organometallic Synthesis of Zinc Phosphinate Clusters

Organometallic routes offer precise control over this compound cluster formation. A seminal study demonstrated the reaction between diethylzinc (ZnEt₂) and diphenylphosphinic acid (DPPA-H) under ambient conditions to produce a tetra-zinc cluster, [Zn₄Et₄(DPPA)₄] (1A ) . The synthesis involves stoichiometric mixing of ZnEt₂ and DPPA-H in a 1:1 molar ratio, yielding a distorted cubic structure with tetrahedral zinc coordination (Fig. 1). Each zinc atom binds to a P=O oxygen and bridges via P–O⁻ groups, with Zn–O bond lengths averaging 1.936 Å .

Key Reaction Conditions

-

Reactants : ZnEt₂ (1 equiv), DPPA-H (1 equiv)

-

Solvent : Toluene or dichloromethane

-

Temperature : Room temperature (25°C)

-

Yield : >90% (based on NMR quantification)

31P NMR spectroscopy revealed rapid interconversion between Zn₄, Zn₆, and Zn₁₁ clusters, driven by thermodynamic equilibria rather than kinetic control . This method’s scalability is limited by the hygroscopic nature of ZnEt₂, necessitating anhydrous conditions.

Solution-Phase Ligand Synthesis and Zinc Complexation

Phosphinate ligands are often pre-synthesized before zinc coordination. A multi-step approach for generating sodium phosphinate salts involves:

-

Michaelis-Arbuzov Reaction : Triethyl phosphite reacts with alkyl halides to form phosphinate esters. For example, ethyl diphenylphosphinate (27 ) was synthesized in 75% yield .

-

Ester Cleavage : Silyl-mediated deprotection (e.g., using bromotrimethylsilane) converts esters to free phosphinic acids, followed by ion exchange to sodium salts (25 ) in 44% yield .

Zinc Complexation

The sodium phosphinate salt reacts with zinc nitrate (Zn(NO₃)₂) in aqueous or organic media. For instance, mixing 25 with Zn(NO₃)₂ in methanol at 60°C for 12 hours yields a this compound complex, though crystallographic data remains unreported .

Hydrothermal and Solvothermal Approaches

While hydrothermal methods are more common for zinc phosphonates, adaptations for phosphinates exist. A hybrid naphthalenediimide/zinc phosphinate material (NDI/Zn-W) was synthesized by heating N,N′-bis(2-phosphonoethyl)-1,4,5,8-naphthalenediimide (PNDI) with Zn(NO₃)₂ in water at 80°C . Although the ligand contains phosphonate groups, the method highlights solvent-dependent structural outcomes:

-

Aqueous Media : Lamellar structures with Zn–O–P linkages.

-

DMF Media : Three-dimensional frameworks with higher thermal stability .

Characterization Techniques

Structural Analysis

-

X-ray Diffraction (XRD) : Resolved the Zn₄ cluster’s cubic geometry, with Zn–Zn distances of 3.12–3.28 Å .

-

31P NMR Spectroscopy : Tracked ligand redistribution during cluster formation, showing a singlet at 23.2 ppm for 1A .

Thermal Properties

-

Thermogravimetric Analysis (TGA) : this compound clusters exhibit decomposition onset at 250°C, releasing phosphinic acid ligands .

-

Differential Scanning Calorimetry (DSC) : Endothermic peaks at 180°C correlate with ligand desorption .

Comparative Analysis of Synthetic Methods

Challenges and Optimization Strategies

-

Ligand Steric Effects : Bulky aryl groups (e.g., diphenyl) hinder cluster growth, favoring smaller Zn₄ units over Zn₁₁ .

-

Solvent Choice : Polar aprotic solvents (DMF) enhance solubility of phosphinate salts but may coordinate to zinc, altering morphology .

-

Oxidative Stability : Phosphinate ligands with electron-withdrawing groups (e.g., −CF₃) improve resistance to hydrolysis .

Propriétés

InChI |

InChI=1S/HO2P.Zn/c1-3-2;/h(H,1,2);/q;+2/p-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYDOKISKCIGTJF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P=O.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O2PZn+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15060-64-7 | |

| Record name | Zinc phosphinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015060647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc phosphinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.555 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.